Cas no 79907-44-1 (Procyanidin B2 3,3'-di-O-gallate (>80%))

Procyanidin B2 3,3'-di-O-gallate (>80%) structure
79907-44-1 structure
Nom du produit:Procyanidin B2 3,3'-di-O-gallate (>80%)
Numéro CAS:79907-44-1
Le MF:C44H34O20
Mégawatts:882.728774547577
CID:573296
PubChem ID:124016

Procyanidin B2 3,3'-di-O-gallate (>80%) Propriétés chimiques et physiques

Nom et identifiant

    • Benzoic acid,3,4,5-trihydroxy-,(2R,2'R,3R,3'R,4R)-2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy[4,8'-bi-2H-1-benzopyran]-3,3'-diylester
    • [(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-chroman-8-yl]-5,7-dihydroxy-chroman-3-yl] 3,4,5-trihydroxybenzoate
    • B2-3,3'-di-O-gallate
    • Procyanidin B2 3,3'-di-O-gallate
    • PROCYANIDIN B-2,3'-O-GALLATE,
    • Procyanidin B-2 3
    • Benzoic acid, 3,4,5-trihydroxy-, 2,2′-bis(3,4-dihydroxyphenyl)-3,3′,4,4′-tetrahydro-5,5′,7,7′-tetrahydroxy[4,8′-bi-2H-1-benzopyran]-3,3′-diyl ester, [2R-[2α,3α,4β(2′R*,3′R*)]]- (ZCI)
    • (-)-Epicatechin-3-O-galloyl-(4β,8)-(-)-epicatechin-3-O-gallate
    • (2R,3R)-3-O-Galloylepicatechin-4β,8-[(2R,3R)-3-O-galloylepicatechin]
    • 3,3′-Digalloylprocyanidin B2
    • [3-O-Galloyl]-(-)-epicatechin-(4β,8)-(+)-epicatechin-3-O-gallate
    • Proanthocyanidin B2 3,3′-O-gallate
    • Procyanidin B2 3,3′-di-O-gallate
    • 3-O-Galloylepicatechin-(4beta->8)-epicatechin-3-O-gallate
    • AKOS040762700
    • Benzoic acid, 3,4,5-trihydroxy-, 2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy(4,8'-bi-2H-1-benzopyran)-3,3'-diyl ester, (2R-(2alpha,3alpha,4beta(2'R*,3'R*)))-
    • CHEMBL39504
    • 79907-44-1
    • 212066-01-8
    • CS-0203848
    • Procyanidin B2 3,3'-di-O-gallate (>80%)
    • 2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)
    • Benzoic acid, 3,4,5-trihydroxy-, (2R,2'R,3R,3'R,4R)-2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy[4,8'-bi-2H-1-benzopyran]-3,3'-diyl ester
    • [(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
    • Procyanidin B2-3,3'-di-O-gallate
    • Proanthocyanidin B2 3,3'-O-gallate
    • BDBM50423642
    • CHEBI:172846
    • (2R,3R)-3-O-Galloylepicatechin-4.beta.,8-[(2R,3R)-3-O-galloylepicatechin]
    • Benzoic acid, 3,4,5-trihydroxy-, 2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy[4,8'-bi-2H-1-benzopyran]-3,3'-diyl ester, [2R-[2.alpha.,3.alpha.,4.beta.(2'R*,3'R*)]]-
    • 3,3'-Digalloylprocyanidin B2
    • [(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-chroman-4-yl]-5,7-dihydroxy-chroman-3-yl] 3,4,5-trihydroxybenzoate
    • HY-N9790
    • (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3,4,5-trihydroxyphenyl)carbonyloxy]-3,4-dihydro-2H-1-benzopyran-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate
    • DTXSID101000836
    • (2R,2'R,3R,3'R,4R)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichromane]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)
    • 3,3a(2)-Digalloylprocyanidin B2
    • G89056
    • DB-225168
    • Piscine à noyau: 1S/C44H34O20/c45-19-11-26(51)34-32(12-19)61-40(16-2-4-22(47)25(50)6-16)42(64-44(60)18-9-30(55)38(58)31(56)10-18)36(34)35-27(52)14-23(48)20-13-33(62-43(59)17-7-28(53)37(57)29(54)8-17)39(63-41(20)35)15-1-3-21(46)24(49)5-15/h1-12,14,33,36,39-40,42,45-58H,13H2/t33-,36-,39-,40-,42-/m1/s1
    • La clé Inchi: KTLUHRSHFRODPS-RIQPQZJCSA-N
    • Sourire: O([C@H]1[C@@H](C2C=CC(O)=C(O)C=2)OC2C=C(C=C(C=2[C@@H]1C1C(O)=CC(O)=C2C[C@H]([C@@H](C3C=CC(O)=C(O)C=3)OC=12)OC(C1C=C(O)C(O)=C(O)C=1)=O)O)O)C(C1C=C(O)C(O)=C(O)C=1)=O

Propriétés calculées

  • Qualité précise: 882.16400
  • Masse isotopique unique: 882.16434347g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 14
  • Nombre de récepteurs de liaison hydrogène: 20
  • Comptage des atomes lourds: 64
  • Nombre de liaisons rotatives: 9
  • Complexité: 1580
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 5
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 354Ų
  • Le xlogp3: 4.7

Propriétés expérimentales

  • Couleur / forme: Brown powder
  • Le PSA: 354.28000
  • Le LogP: 4.95800

Procyanidin B2 3,3'-di-O-gallate (>80%) PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P80740-5 mg
Benzoic acid,3,4,5-trihydroxy-,(2R,2'R,3R,3'R,4R)-2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy[4,8'-bi-2H-1-benzopyran]-3,3'-diylester
79907-44-1
5mg
¥5760.0 2021-09-08
Biosynth
EDA90744-5 mg
Procyanidin B2 3,3'-di-o-gallate
79907-44-1
5mg
$1,407.65 2023-01-05
TargetMol Chemicals
TN5497-1 mL * 10 mM (in DMSO)
Procyanidin B2 3,3'-di-O-gallate
79907-44-1 98%
1 mL * 10 mM (in DMSO)
¥ 17500 2023-09-15
TargetMol Chemicals
TN5497-1 ml * 10 mm
Procyanidin B2 3,3'-di-O-gallate
79907-44-1
1 ml * 10 mm
¥ 17500 2024-07-19
TRC
P755825-5mg
Procyanidin B2 3,3'-di-O-gallate (>80%)
79907-44-1
5mg
$ 1455.00 2023-09-06
Biosynth
EDA90744-10 mg
Procyanidin B2 3,3'-di-o-gallate
79907-44-1
10mg
$2,252.30 2023-01-05
SHENG KE LU SI SHENG WU JI SHU
sc-476813-500 µg
Procyanidin B2 3,3′-di-O-gallate,
79907-44-1
500µg
¥2,858.00 2023-07-10
TRC
P755825-.5mg
Procyanidin B2 3,3'-di-O-gallate (>80%)
79907-44-1
5mg
$184.00 2023-05-17
TargetMol Chemicals
TN5497-5mg
Procyanidin B2 3,3'-di-O-gallate
79907-44-1
5mg
¥ 13300 2024-07-19
TargetMol Chemicals
TN5497-1 ml * 10 mm
Procyanidin B2 3,3'-di-O-gallate
79907-44-1
1 ml * 10 mm
¥ 17500 2024-07-24

Procyanidin B2 3,3'-di-O-gallate (>80%) Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate ,  Triethylsilane Solvents: Dichloromethane ;  1.5 h, -40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt
Référence
Concise Synthesis of Procyanidin B2 3,3''-Digallate Using Yb(OTf)3-Mediated Self-Condensation
Tanaka, Yuuri; et al, Synlett, 2022, 33(11), 1071-1074

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ,  Tetrahydrofuran
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane
2.2 Reagents: Zinc Solvents: Pyridine
3.1 Reagents: Hydrogen Catalysts: Carbon ,  Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water
Référence
Studies in Polyphenol Chemistry and Bioactivity. 1. Preparation of Building Blocks from (+)-Catechin. Procyanidin Formation. Synthesis of the Cancer Cell Growth Inhibitor, 3-O-Galloyl-(2R,3R)-epicatechin-4β,8-[3-O-galloyl-(2R,3R)-epicatechin]
Tueckmantel, Werner; et al, Journal of the American Chemical Society, 1999, 121(51), 12073-12081

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt
Référence
Concise Synthesis of Procyanidin B2 3,3''-Digallate Using Yb(OTf)3-Mediated Self-Condensation
Tanaka, Yuuri; et al, Synlett, 2022, 33(11), 1071-1074

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt
Référence
Syntheses of procyanidin B2 and B3 gallate derivatives using equimolar condensation mediated by Yb(OTf)3 and their antitumor activities
Suda, Manato; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(17), 4935-4939

Synthetic Routes 5

Conditions de réaction
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -10 °C; 5 min, -10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, rt
Référence
Systematic synthesis of galloyl-substituted procyanidin B1 and B2, and their ability of DPPH radical scavenging activity and inhibitory activity of DNA polymerases
Saito, Akiko; et al, Bioorganic & Medicinal Chemistry, 2005, 13(8), 2759-2771

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Ytterbium triflate Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt
Référence
Syntheses of procyanidin B2 and B3 gallate derivatives using equimolar condensation mediated by Yb(OTf)3 and their antitumor activities
Suda, Manato; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(17), 4935-4939

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt
Référence
Syntheses of procyanidin B2 and B3 gallate derivatives using equimolar condensation mediated by Yb(OTf)3 and their antitumor activities
Suda, Manato; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(17), 4935-4939

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Water ;  rt
2.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -10 °C; 5 min, -10 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, rt
Référence
Systematic synthesis of galloyl-substituted procyanidin B1 and B2, and their ability of DPPH radical scavenging activity and inhibitory activity of DNA polymerases
Saito, Akiko; et al, Bioorganic & Medicinal Chemistry, 2005, 13(8), 2759-2771

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  2.5 h, rt
1.2 Reagents: Pyridine Solvents: Pyridine ;  rt
1.3 Reagents: Water ;  4 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ,  Water ;  4 h, 15 psi, rt
Référence
Scale-Up Syntheses of Two Naturally Occurring Procyanidins: (-)-Epicatechin-(4β,8)-(+)-catechin and (-)-Epicatechin-3-O-galloyl-(4β,8)-(-)-epicatechin-3-O-gallate
Sharma, Pradeep K.; et al, Organic Process Research & Development, 2007, 11(3), 422-430

Synthetic Routes 10

Conditions de réaction
1.1 Solvents: Dichloromethane ;  2.5 h, < 5 °C; 1 h, < 5 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  2.5 h, rt
2.2 Reagents: Pyridine Solvents: Pyridine ;  rt
2.3 Reagents: Water ;  4 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ,  Water ;  4 h, 15 psi, rt
Référence
Scale-Up Syntheses of Two Naturally Occurring Procyanidins: (-)-Epicatechin-(4β,8)-(+)-catechin and (-)-Epicatechin-3-O-galloyl-(4β,8)-(-)-epicatechin-3-O-gallate
Sharma, Pradeep K.; et al, Organic Process Research & Development, 2007, 11(3), 422-430

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  48 h, rt
1.2 Reagents: Water ;  rt
2.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -10 °C; 5 min, -10 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, rt
Référence
Systematic synthesis of galloyl-substituted procyanidin B1 and B2, and their ability of DPPH radical scavenging activity and inhibitory activity of DNA polymerases
Saito, Akiko; et al, Bioorganic & Medicinal Chemistry, 2005, 13(8), 2759-2771

Synthetic Routes 12

Conditions de réaction
1.1 Catalysts: Ytterbium triflate Solvents: Dichloromethane ;  18 h, rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Boron trifluoride etherate ,  Triethylsilane Solvents: Dichloromethane ;  1.5 h, -40 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt
Référence
Concise Synthesis of Procyanidin B2 3,3''-Digallate Using Yb(OTf)3-Mediated Self-Condensation
Tanaka, Yuuri; et al, Synlett, 2022, 33(11), 1071-1074

Procyanidin B2 3,3'-di-O-gallate (>80%) Raw materials

Procyanidin B2 3,3'-di-O-gallate (>80%) Preparation Products

Procyanidin B2 3,3'-di-O-gallate (>80%) Littérature connexe

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